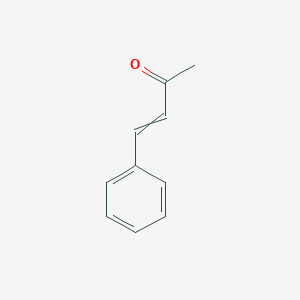

Benzylideneacetone

Übersicht

Beschreibung

trans-Benzalaceton: ist eine organische Verbindung mit der chemischen Formel C₁₀H₁₀O. Es handelt sich um ein α,β-ungesättigtes Keton, das durch einen Phenylring gekennzeichnet ist, der an das β-Kohlenstoffatom von But-3-en-2-on gebunden ist. Diese Verbindung ist bekannt für ihr blassgelbes, festes Aussehen und wird häufig bei der Synthese verschiedener organischer Verbindungen verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: trans-Benzalaceton wird typischerweise durch die Claisen-Schmidt-Kondensationsreaktion zwischen Aceton und Benzaldehyd in Gegenwart eines Basenkatalysators wie Natriumhydroxid (NaOH) synthetisiert. Die Reaktion beinhaltet die Bildung eines Enolat-Ions aus Aceton, das dann mit Benzaldehyd zu dem gewünschten Produkt reagiert .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Synthese von trans-Benzalaceton unter Verwendung einer rührinduzierten Emulsions-Synthesetechnik hochskaliert werden. Dieses Verfahren beinhaltet die Trennung des wasserlöslichen Acetons und NaOH von dem öllöslichen Benzaldehyd durch die organisch-wässrige Phasengrenze. Die Claisen-Schmidt-Kondensation findet an der Flüssigkeitsgrenze statt, und die gebildeten trans-Benzalaceton-Moleküle diffundieren in die Ölphase, wodurch weitere Reaktionen verhindert werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-Benzalacetone is typically synthesized via the Claisen-Schmidt condensation reaction between acetone and benzaldehyde in the presence of a base catalyst such as sodium hydroxide (NaOH). The reaction involves the formation of an enolate ion from acetone, which then reacts with benzaldehyde to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of trans-Benzalacetone can be scaled up using a stirring-induced emulsion synthesis technique. This method involves separating the water-soluble acetone and NaOH from the oil-soluble benzaldehyde by the organic-aqueous phase interface. The Claisen-Schmidt condensation occurs at the liquid interface, and the formed trans-Benzalacetone molecules diffuse into the oil phase, preventing further reactions .

Analyse Chemischer Reaktionen

Preparation

Benzylideneacetone is synthesized through the base-induced Claisen-Schmidt condensation of acetone and benzaldehyde :The use of a weak base, such as NaOH, can result in a second condensation with another molecule of benzaldehyde, producing dithis compound . To avoid this, stronger bases like lithium diisopropylamide (LDA) can be used to deprotonate all of the acetone, or techniques such as surfactant-free emulsion techniques can be employed .

Reactions

This compound undergoes reactions typical of methyl ketones and , -unsaturated carbonyl compounds .

- Hydrogenation: Hydrogenation of this compound produces benzylacetone .

- Diels-Alder Reactions: As a heterodiene, this compound participates in Diels-Alder reactions with electron-rich alkenes to yield dihydropyrans .

- Carbonyl Reactions: The carbonyl group can form hydrazones .

- With Iron Carbonyl: Reacts with Fe(CO) to form (this compound)Fe(CO), which can transfer the Fe(CO) unit to other organic substrates .

- Alpha-Position Acidity: this compound is moderately acidic at the alpha position and can be deprotonated to form an enolate .

- Reaction with 4-Hydroxycoumarin: The reaction of 4-hydroxycoumarin with this compound yields Warfarin .

- With Hydrogen Sulfide and Ammonia: Reaction with hydrogen sulfide and ammonia yields stereoisomers of 1,5-dimethyl-3,7-diphenyl-9-aza-2,6-dithiabicyclo nonane .

Table of Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Neuroprotective Properties

Recent studies have highlighted the potential of p-hydroxy benzylidene acetone in treating cerebrovascular diseases. Research indicates that it exhibits protective effects against cerebral ischemia and reperfusion injury. In animal models, it has been shown to improve learning and memory deficits following ischemic damage, suggesting its therapeutic potential in neuroprotection .

Case Study: Cerebral Ischemia Model

- Objective: To evaluate the neuroprotective effects of p-hydroxy benzylidene acetone.

- Method: Mice were divided into groups receiving different dosages (1 mg/kg, 2 mg/kg, 4 mg/kg).

- Results: Significant improvements in memory function were observed in treated groups compared to controls .

1.2 Antimicrobial Activity

Benzylideneacetone has been identified as an effective antibacterial agent against various pathogenic bacteria. Its mechanism involves inhibiting essential bacterial enzymes, making it a candidate for treating infections caused by oral anaerobic pathogens .

Case Study: Antibacterial Efficacy

- Pathogens Tested: Porphyromonas gingivalis and Fusobacterium nucleatum.

- Findings: this compound demonstrated significant inhibition of bacterial growth in both mono- and multi-species cultures, indicating its potential for periodontal disease treatment .

Agricultural Applications

2.1 Insecticidal Properties

This compound acts as an inhibitor of phospholipase A2 in insects, making it useful in agricultural pest control. Its effectiveness against pests such as the diamondback moth has been documented, providing an eco-friendly alternative to synthetic pesticides .

Case Study: Insect Control

- Target Pest: Diamondback moth.

- Application Method: Field trials applying this compound at varying concentrations.

- Outcome: Significant reduction in pest populations was observed, supporting its use as a natural insecticide .

Material Science Applications

3.1 Photochemical Properties

This compound is utilized in the field of materials science for its photochemical properties. It serves as a photoinitiator in polymerization processes, enabling the development of various polymeric materials with enhanced properties.

Case Study: Photopolymerization

- Objective: To assess the efficiency of this compound as a photoinitiator.

- Method: Polymerization reactions were conducted under UV light using this compound.

- Results: The resulting polymers exhibited improved mechanical strength and thermal stability compared to those initiated by traditional methods .

Table 1: Summary of Medicinal Applications

Table 2: Agricultural Applications

Wirkmechanismus

The mechanism of action of trans-Benzalacetone involves its interaction with molecular targets and pathways. As an α,β-unsaturated ketone, it can undergo Michael addition reactions with nucleophiles, leading to the formation of various adducts. These reactions can modulate biological pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Benzylidenaceton: Ähnlich in der Struktur, unterscheidet sich jedoch in der Position der Doppelbindung.

Dibenzylidenaceton: Bildet sich durch die Kondensation von zwei Molekülen Benzaldehyd mit Aceton.

Zimtaldehyd: Ein α,β-ungesättigtes Aldehyd mit ähnlicher Reaktivität.

Einzigartigkeit: trans-Benzalaceton ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen und Anwendungen teilzunehmen. Seine Fähigkeit, Michael-Additionsreaktionen einzugehen, macht es zu einer wertvollen Verbindung in der organischen Synthese und der pharmazeutischen Chemie .

Biologische Aktivität

Benzylideneacetone (BZA), a compound derived from the condensation of benzaldehyde and acetone, has garnered attention for its diverse biological activities. This article explores the various aspects of its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a conjugated double bond system, which is crucial for its biological activity. The compound can be synthesized through aldol condensation, typically involving benzaldehyde and acetone in the presence of a base such as sodium hydroxide or calcium hydroxide.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 500 μg/ml |

| Escherichia coli | 20 | 250 μg/ml |

| Candida albicans | 25 | 125 μg/ml |

| Mycobacterium tuberculosis | - | 187.5 μg/ml (C9 and C10 analogs) |

A study demonstrated that this compound analogs exhibited potent activity against Mycobacterium tuberculosis, with effective MIC values identified using the Mycobacteria Growth Indicator Tube (MGIT) method . Additionally, this compound was isolated from Xenorhabdus nematophila, showing antibacterial effects against major plant-pathogenic bacteria .

Antitumor Activity

This compound and its derivatives have been investigated for their antitumor properties. Notably, dithis compound (DBA), a derivative of this compound, has shown promise in inhibiting cancer cell proliferation.

Case Study: Anticancer Effects of DBA

In vitro studies indicated that DBA induces apoptosis in cervical cancer cells by regulating pro-apoptotic proteins and activating reactive oxygen species (ROS) pathways. This suggests potential therapeutic applications for DBA in cancer treatment . Furthermore, DBA has been reported to suppress osteoclastogenesis while promoting osteoblastogenesis, highlighting its dual role in bone health .

Anti-inflammatory Properties

This compound has also been noted for its anti-inflammatory effects. Research indicates that it can inhibit inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation.

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(E)-4-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHOZHOGCMHOBV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1031626 | |

| Record name | Methyl trans-styryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor like coumarin; [Merck Index] Yellowish solid; [Acros Organics MSDS], Solid, colourless to slightly yellow crystalline solid with a sweet, pungent, creamy, floral odour | |

| Record name | trans-4-Phenyl-3-buten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Phenyl-3-buten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

262.00 °C. @ 760.00 mm Hg | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |

| Record name | 4-Phenyl-3-buten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.009 [mmHg] | |

| Record name | trans-4-Phenyl-3-buten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1896-62-4, 122-57-6 | |

| Record name | trans-4-Phenyl-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1896-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylideneacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl trans-styryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001896624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylideneacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl trans-styryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-phenylbut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLIDENEACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B03X40BMT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41.5 °C | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.